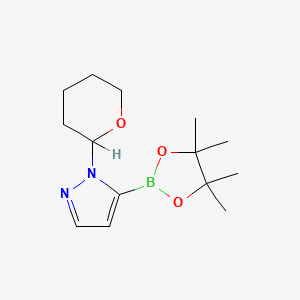
3-(Pyridin-3-yl)propan-1-amine
Overview
Description
3-(Pyridin-3-yl)propan-1-amine is a chemical compound that is used in various organic synthesis transformations .
Synthesis Analysis
The synthesis of compounds similar to 3-(Pyridin-3-yl)propan-1-amine has been described in the literature . For instance, a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .Chemical Reactions Analysis
3-(3-Pyridyl)propylamine is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine . It is also used in the synthesis of pocket porphyrins .Scientific Research Applications
Organic Synthesis
3-(Pyridin-3-yl)propan-1-amine is utilized in organic synthesis transformations, particularly in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine. This compound is also instrumental in the synthesis of pocket porphyrins, which are significant in studying heme-related chemical processes .
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives are explored for their potential therapeutic applications. For instance, it’s used in the synthesis of compounds with possible antitubercular activities .
Drug Development
The ADMET characteristics (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of compounds synthesized using 3-(Pyridin-3-yl)propan-1-amine are analyzed to identify promising drug candidates. This early-stage analysis is crucial to avoid drug development failures .
Fungicidal Agents
Research into fungicidal activity involves the synthesis of novel compounds using 3-(Pyridin-3-yl)propan-1-amine as a precursor. These studies aim to develop new treatments for fungal infections .
Chemical Education
This compound is also used for educational purposes in laboratories to demonstrate various chemical reactions and synthesis techniques to students and researchers .
Biochemistry
Similarly, in biochemistry, it might be involved in enzyme-substrate studies or as a building block for more complex biochemical molecules.
ChemicalBook - 3-PYRIDIN-3-YLPROPAN-1-AMINE EDQM - (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Frontiers - MgO NPs catalyzed synthesis Springer - Design, synthesis, and fungicidal activity BMC Chemistry - Synthesis and therapeutic potential
Safety And Hazards
The safety data sheet for 3-(Pyridin-3-yl)propan-1-amine suggests that it is toxic if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the affected person should be moved to fresh air .
Relevant Papers Several papers related to 3-(Pyridin-3-yl)propan-1-amine were found . These papers discuss various aspects of the compound, including its synthesis, use in organic transformations, and potential applications in the development of new chemical compounds.
properties
IUPAC Name |
3-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORPZWBVJRCLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543790 | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)propan-1-amine | |
CAS RN |
41038-69-1 | |
| Record name | 3-Pyridinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41038-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-(pyridin-3-yl)propan-1-amine in the context of nNOS?
A1: The research article investigates the structural characteristics of a mutated human nNOS heme domain when bound to 3-(pyridin-3-yl)propan-1-amine. [] This is significant because nNOS is an enzyme responsible for producing nitric oxide (NO) in the nervous system. Understanding how small molecules like 3-(pyridin-3-yl)propan-1-amine interact with nNOS can provide valuable insights into the enzyme's function and potentially lead to the development of novel therapeutic agents targeting NO-related pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


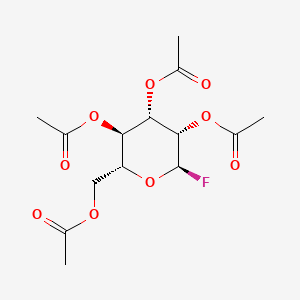
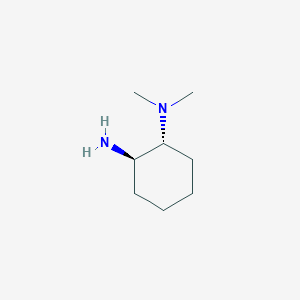

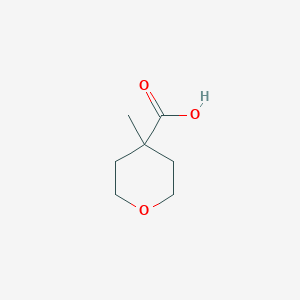
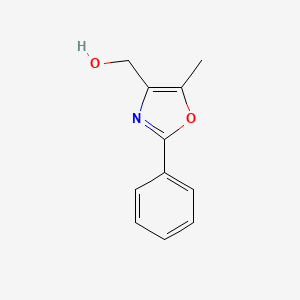
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

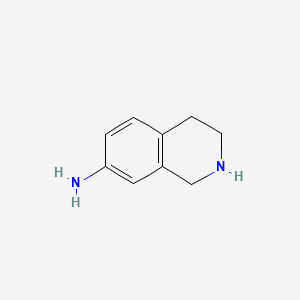
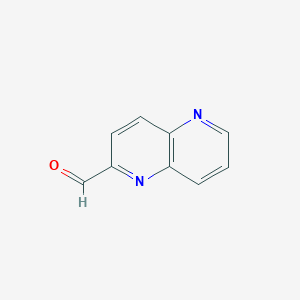
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
